N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a chloro group and a prop-2-enamide moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
It is known that piperidine-containing compounds play a significant role in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are widely studied, and they are known to have good bioavailability .
Result of Action
Piperidine-containing compounds are known to have various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide.
They are present in more than twenty classes of pharmaceuticals and are known to have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 4-chloro-2-nitroaniline, undergoes a nucleophilic substitution reaction with piperidine to form 4-chloro-2-(piperidin-1-yl)aniline.
Reduction of the Nitro Group: The nitro group in 4-chloro-2-(piperidin-1-yl)aniline is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: The resulting amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Material Science: It is investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules with industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(morpholin-4-yl)phenyl]prop-2-enamide
- N-[4-chloro-2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
- N-[4-chloro-2-(azepan-1-yl)phenyl]prop-2-enamide
Uniqueness
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs
Biological Activity
N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide, a synthetic organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group that is further substituted with a chloro group and an enamide moiety. Its molecular formula is C14H17ClN2O, and it has a CAS number of 2396580-46-2. The compound's synthesis typically involves several steps, including nucleophilic substitution and amidation reactions .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Receptor Binding:
The compound has been studied for its ability to bind to specific receptors, particularly those involved in neurological pathways. Piperidine derivatives are known to influence neurotransmitter systems, which may contribute to their pharmacological effects.
2. Enzyme Inhibition:
Research indicates that this compound may inhibit certain enzymes crucial for cellular signaling and metabolism. This inhibition can affect various biochemical pathways, leading to therapeutic effects in conditions such as cancer and neurological disorders .
3. Pharmacokinetics:
Piperidine-containing compounds often exhibit favorable pharmacokinetic properties, including good bioavailability and the ability to cross biological barriers, such as the blood-brain barrier (BBB). This characteristic is essential for drugs targeting central nervous system disorders .
Biological Activities
The compound has demonstrated a range of biological activities:
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Antimicrobial Evaluation
In a study focusing on new benzimidazole derivatives, this compound was found to possess notable antibacterial properties against resistant strains of bacteria, showcasing its potential in addressing antibiotic resistance issues .
Case Study 2: Cancer Research
Research investigating EGFR inhibitors included this compound among other compounds. The study emphasized its potential role in targeting brain tumors due to favorable BBB permeability .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
N-[4-chloro-2-(morpholin-4-yl)phenyl]prop-2-enamide | Morpholine ring instead of piperidine | Similar receptor binding but varied potency |
N-[4-chloro-2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | Pyrrolidine ring | Different enzyme inhibition profile |
N-[4-chloro-2-(azepan-1-yl)phenyl]prop-2-enamide | Azepane ring | Broader spectrum of activity |
Properties
IUPAC Name |
N-(4-chloro-2-piperidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-14(18)16-12-7-6-11(15)10-13(12)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYZHBKDANLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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